molecular formula C22H20FN5O4 B2438251 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326852-06-5

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2438251
CAS RN: 1326852-06-5
M. Wt: 437.431
InChI Key: FPVFCXYTLUJPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring. It also has a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group attached to it. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core and the attached phenyl groups. The presence of the methoxy and fluoro substituents on the phenyl rings would influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimido[4,5-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and fluoro groups could affect its solubility and reactivity .

Scientific Research Applications

Inhibition of DNA Repair Protein Ku70/80

Background: DNA double-strand breaks (DSBs) are critical lesions that can lead to genomic instability and cancer. The non-homologous end-joining (NHEJ) pathway is essential for repairing DSBs. The Ku70/80 heterodimer protein plays a central role in NHEJ by binding to DSBs and facilitating repair.

Application: STL127705 acts as a potent inhibitor of the Ku70/80 heterodimer protein. It disrupts the binding of Ku70/80 to DNA substrates, impairing the NHEJ pathway. Additionally, STL127705 inhibits the activation of DNA-PKCS kinase, another key player in DSB repair. By targeting Ku70/80, STL127705 sensitizes cancer cells to radiation treatment, potentially diminishing DSB repair and enhancing therapeutic outcomes .

Synergy with Olaparib in Castration-Resistant Prostate Cancer

Background: Castration-resistant prostate cancer (CRPC) remains a challenge in oncology. Homologous recombination (HR) and NHEJ repair pathways are crucial for maintaining genomic stability. Inhibiting these pathways can enhance the efficacy of cancer therapies.

Application: STL127705 synergizes with olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, in CRPC. By inhibiting both HR and NHEJ repair, STL127705 enhances the effects of olaparib. This combination therapy holds promise for treating CRPC and overcoming resistance to existing treatments .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVFCXYTLUJPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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